2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)
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Overview
Description
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a complex organic compound that features a unique structure combining naphthoquinone and thiazole moieties. This compound is known for its diverse applications in various fields, including photopolymerization, antimicrobial activity, and potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) typically involves the reaction of naphthoquinone derivatives with thiazole precursors. One common method includes the reaction of 2-phenylthio-1,4-naphthoquinone with thiazole derivatives under specific conditions . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane (DCM).
Reduction: NaBH4 in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide in DMSO.
Major Products Formed
Scientific Research Applications
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) involves its interaction with molecular targets and pathways:
Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.
Antimicrobial Activity: The compound is taken up by microbial cells, leading to cell disruption and inhibition of DNA gyrase.
Anticancer Activity: Inhibits enzymes like dihydroorotate dehydrogenase (DHODH) and induces ROS production, leading to cancer cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylnaphtho[2,3-d]thiazole-4,9-dione: Similar structure but with a phenyl group instead of a 1,4-phenylene linkage.
2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione): Contains imidazole rings instead of thiazole rings.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: Features a triazole ring instead of a thiazole ring.
Uniqueness
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is unique due to its combination of naphthoquinone and thiazole moieties, providing distinct photophysical and biological properties. Its ability to act as a photoinitiator, antimicrobial agent, and potential anticancer compound highlights its versatility and significance in scientific research .
Properties
CAS No. |
209908-49-6 |
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Molecular Formula |
C28H12N2O4S2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-[4-(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)phenyl]benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C28H12N2O4S2/c31-21-15-5-1-3-7-17(15)23(33)25-19(21)29-27(35-25)13-9-11-14(12-10-13)28-30-20-22(32)16-6-2-4-8-18(16)24(34)26(20)36-28/h1-12H |
InChI Key |
SVCQGBUIPVBTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)C5=NC6=C(S5)C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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